3-(3,4-Dihydroxyphenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the hydroxymethylation of biphenyl derivatives using formaldehyde and a suitable base.
Industrial Production Methods
In industrial settings, the production of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogenating agents and nucleophiles, can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3’-(carboxymethyl)-[1,1’-biphenyl]-3,4-diol.
Reduction: Formation of [1,1’-biphenyl]-3,4-diol.
Substitution: Formation of substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3’-(Hydroxymethyl)-[1,1’-biphenyl]-4-carboxylic acid
- 3-(Hydroxymethyl)-[1,1’-biphenyl]-4-ol
- 3’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbaldehyde
Uniqueness
3’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-8-9-2-1-3-10(6-9)11-4-5-12(15)13(16)7-11/h1-7,14-16H,8H2 |
InChI Key |
ACUJLDQWUXLOTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.